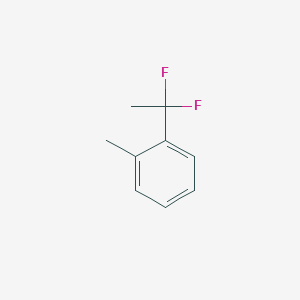

1-(1,1-Difluoroethyl)-2-methylbenzene

Description

Significance of Fluorinated Organic Compounds in Modern Chemical Research

Fluorinated organic compounds have become indispensable in modern chemical research due to the unique properties conferred by the fluorine atom. Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond dramatically alter the physical, chemical, and biological properties of parent molecules. beilstein-journals.orgnih.govnih.gov The introduction of fluorine can enhance thermal stability, metabolic resistance, and binding affinity, while also modifying lipophilicity and bioavailability. nih.govresearchgate.net Consequently, organofluorine compounds are prevalent in a vast range of applications, including pharmaceuticals, agrochemicals, and advanced materials such as polymers and liquid crystals. nih.govresearchgate.netacs.org It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. nih.gov The strategic placement of fluorine can lead to more potent and stable drugs, highlighting the profound impact of this element on life sciences and materials science. researchgate.net

Strategic Importance of Difluoroethylation in Organic Synthesis

Among the various fluorinated moieties, the 1,1-difluoroethyl group (CF2CH3) holds particular strategic importance. This group is often considered a bioisostere of the methoxy (B1213986) group, meaning it mimics its steric and electronic properties, which can lead to beneficial effects on the biological activity of a molecule. thegoodscentscompany.com The incorporation of a difluoroethyl group can significantly improve a compound's metabolic stability and lipophilicity, which are critical parameters in drug design. nih.govorgsyn.org The development of efficient and mild methods for the direct introduction of the CF2CH3 group, a process known as difluoroethylation, is an active area of research. thegoodscentscompany.comnih.gov The challenge lies in creating reagents and methodologies that can selectively install this group onto various molecular scaffolds, including aromatic systems. nih.govscbt.com The growing interest in this functional group stems from its potential to create novel bioactive compounds and materials with enhanced properties. nih.govjmu.edu

Research Perspectives on the Unique Structural Features of 1-(1,1-Difluoroethyl)-2-methylbenzene

While extensive research on this compound is not widely documented in publicly available literature, its structure presents several features that suggest potential research interest. The molecule, with the chemical formula C9H10F2, combines a 1,1-difluoroethyl group and a methyl group on adjacent carbons of a benzene (B151609) ring (ortho-substitution). nih.gov

Table 1: Computed Properties of this compound

| Property | Value |

| Molecular Formula | C9H10F2 |

| Molecular Weight | 156.17 g/mol |

| IUPAC Name | This compound |

| InChIKey | VFIBYRWMDWFOSI-UHFFFAOYSA-N |

| Exact Mass | 156.07505664 Da |

| Rotatable Bond Count | 1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Data sourced from PubChem CID 20660174. nih.gov |

Overview of Relevant Research in Aryl Difluoroethylation

The synthesis of (1,1-difluoroethyl)arenes, the class of compounds to which this compound belongs, is a key focus in organofluorine chemistry. thegoodscentscompany.com Researchers have developed various methods for aryl difluoroethylation, which can be broadly categorized.

One major approach involves the transformation of existing functional groups. For instance, the deoxygenative fluorination of aryl ethyl ketones using reagents like diethylaminosulfur trifluoride (DAST) can yield the desired difluoroethyl arenes. Another strategy is the cross-coupling of a difluoromethyl group with aryl compounds. nist.gov

More recently, significant effort has been directed towards the development of methods for the direct introduction of the 1,1-difluoroethyl group. nih.govscbt.com These methods often utilize specialized reagents that can act as sources of the "CF2CH3" moiety. Research in this area includes the use of hypervalent iodine reagents for electrophilic difluoroethylation of various nucleophiles. orgsyn.orgjmu.edu Additionally, radical-based methods have emerged, employing reagents that can generate a difluoroethyl radical, which then reacts with an aromatic substrate. nih.gov The ongoing development of these synthetic methodologies is crucial for making compounds like this compound and its analogues more accessible for further study and application. thegoodscentscompany.comscbt.com

Table 2: Selected Methods for Aryl Difluoroethylation

| Method Category | Description | Example Reagents/Conditions |

| Functional Group Transformation | Conversion of a pre-existing group (e.g., ketone) on the aryl ring into a difluoroethyl group. | Aryl ethyl ketones with DAST or other fluorinating agents. |

| Cross-Coupling Reactions | Coupling of an aryl precursor (e.g., aryl boronic acid or halide) with a difluoroethyl source. | Palladium-catalyzed coupling with difluoroiodomethane (B73695) (ICF2H). fiveable.me |

| Electrophilic Difluoroethylation | Use of a reagent that delivers an electrophilic "CF2CH3" species to an aryl nucleophile. | (2,2-difluoro-ethyl)(aryl)iodonium triflate. orgsyn.orgjmu.edu |

| Radical Difluoroethylation | Generation of a difluoroethyl radical which is then trapped by an aromatic system. | Electrochemical oxidation of sodium difluoroethylsulfinate (DFES-Na). nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(1,1-difluoroethyl)-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2/c1-7-5-3-4-6-8(7)9(2,10)11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFIBYRWMDWFOSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 1,1 Difluoroethyl 2 Methylbenzene

Direct Difluoroethylation Strategies

Direct difluoroethylation involves the introduction of the -CHF₂CH₃ group onto the aromatic ring in a single conceptual step. These strategies are highly sought after for their potential efficiency and are an active area of research.

Transition-Metal-Catalyzed Approaches (e.g., Nickel, Palladium, Copper)

Transition-metal catalysis offers powerful tools for the formation of carbon-carbon bonds, including the introduction of fluoroalkyl groups onto aromatic rings. Nickel, palladium, and copper-based catalytic systems have been developed for such transformations.

Nickel-Catalyzed Cross-Coupling: Nickel catalysts are effective for the cross-coupling of organometallic reagents with fluoroalkyl halides. For the synthesis of 1-(1,1-difluoroethyl)-2-methylbenzene, a plausible approach involves the reaction of an o-tolyl Grignard reagent, such as o-tolylmagnesium bromide, with a 1,1-difluoroethyl halide. ugr.esenamine.net The presence of additives like 1,3-butadiene (B125203) can be crucial for the success of these reactions, preventing side reactions and improving yields. ugr.esenamine.net Mechanistic studies suggest that these reactions can proceed through the formation of an anionic nickel complex. ugr.essci-hub.se The steric hindrance from the ortho-methyl group on the Grignard reagent can influence the reaction's selectivity. ugr.es

Palladium-Catalyzed Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for C-C bond formation. In a relevant transformation, 2-methylphenylboronic acid can be coupled with a suitable 1,1-difluoroethyl electrophile, such as a 1,1-difluoroethyl bromide or tosylate, in the presence of a palladium catalyst. researchgate.netnih.govresearchgate.netmdpi.com The choice of ligand, base, and solvent system is critical for achieving high yields and preventing side reactions like protodeboronation. nih.govresearchgate.netmdpi.com

Copper-Catalyzed Reactions: Copper-catalyzed methods have also emerged for fluoroalkylation reactions. These can include the cross-coupling of boronic acids with fluoroalkylating agents or direct C-H functionalization. orgsyn.orgnih.govnih.gov For instance, copper-catalyzed cross-coupling of thiol esters with boronic acids has been reported, suggesting the potential for analogous reactions to form the target compound. nih.gov

| Catalyst/Metal | Reaction Type | Aryl Precursor | Difluoroethyl Source | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Nickel | Cross-Coupling | Aryl Grignard Reagent | Difluoroiodomethane (B73695) | Ni(cod)₂/TMEDA, THF, rt, 1h | Moderate to Excellent | sci-hub.se |

| Palladium | Suzuki-Miyaura Coupling | Aryl Boronic Acid/Ester | Alkyl Bromide | Pd(dppf)Cl₂, Na₃PO₄, Dioxane | Modest to Good | nih.govresearchgate.net |

| Copper | Cross-Coupling | Boronic Acids/Organostannanes | Oxime O-carboxylates | CuTC, DMF, 70 °C | Good | orgsyn.org |

Nucleophilic and Electrophilic Difluoroethylation Protocols

These methods involve the reaction of either a nucleophilic aryl species with an electrophilic difluoroethyl source, or an electrophilic aryl species with a nucleophilic difluoroethyl reagent.

Nucleophilic Approaches: An o-tolyl nucleophile, such as o-tolyllithium or an o-tolyl Grignard reagent, can in principle react with an electrophilic source of the 1,1-difluoroethyl group. nih.govub.edu Organolithium reagents are potent nucleophiles suitable for such transformations. nih.gov

Electrophilic Approaches: Electrophilic difluoroethylation has been achieved using hypervalent iodine reagents. nih.govresearchgate.netnih.govsigmaaldrich.comresearchgate.netresearchgate.netrsc.org A (2,2-difluoroethyl)(aryl)iodonium triflate can react with various nucleophiles, and a similar strategy could potentially be applied to an appropriate 2-methylbenzene derivative. nih.govsigmaaldrich.comresearchgate.netresearchgate.netrsc.org These reactions are often metal-free and can proceed under mild conditions. nih.govsigmaaldrich.comresearchgate.netresearchgate.netrsc.org

| Protocol Type | Aryl Precursor | Difluoroethylating Agent | Key Features | Reference |

|---|---|---|---|---|

| Nucleophilic | Organolithium/Grignard Reagent | Electrophilic difluoroethyl source | Utilizes highly reactive aryl nucleophiles. nih.gov | nih.govub.edu |

| Electrophilic | Aromatic Hydrocarbon | (2,2-Difluoroethyl)(aryl)iodonium triflate | Metal-free, mild conditions, suitable for various nucleophiles. nih.govsigmaaldrich.comresearchgate.netresearchgate.netrsc.org | nih.govresearchgate.netnih.govsigmaaldrich.comresearchgate.netresearchgate.netrsc.org |

Radical Difluoroethylation Techniques

Radical-based methods provide an alternative pathway for the formation of C-F bonds and have been applied to the synthesis of fluoroalkylated compounds. commonorganicchemistry.com These reactions often involve the generation of a difluoroethyl radical which then adds to the aromatic ring. Photoredox catalysis is a common strategy to initiate these radical processes under mild conditions. organic-chemistry.org

Precursor-Based Synthesis and Derivatization

An alternative to direct difluoroethylation is the synthesis of the target molecule from a pre-functionalized precursor. This can involve either the formation of the difluoroethyl group on a pre-existing 2-methylphenyl scaffold or the modification of a difluoroethyl-substituted aromatic ring.

Transformation of Non-Fluorinated Precursors to Difluoroethyl Moieties

A common and effective strategy is the conversion of a carbonyl group to a geminal difluoride. For the synthesis of this compound, the corresponding ketone, 1-(2-methylphenyl)ethanone, serves as a readily available precursor. This transformation can be achieved using specialized fluorinating agents.

Deoxyfluorination of Ketones: Reagents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are widely used for the conversion of ketones to gem-difluorides. enamine.netsci-hub.seorganic-chemistry.orgvanderbilt.eduorganic-chemistry.org Deoxo-Fluor is often preferred due to its enhanced thermal stability compared to DAST. organic-chemistry.orgvanderbilt.eduorganic-chemistry.org The reaction typically involves heating the ketone with an excess of the fluorinating agent, sometimes in a suitable solvent or neat. orgsyn.org

| Precursor | Fluorinating Agent | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| 1-(2-methylphenyl)ethanone | DAST | Excess reagent, heating | Good | sci-hub.se |

| Aryl Ketones | Deoxo-Fluor | Neat or in solvent, 90 °C, 24h | Good to High | orgsyn.org |

Functional Group Interconversions for Difluoroethyl-Substituted Aromatics

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis. sigmaaldrich.comnih.gov In the context of synthesizing this compound, this could theoretically involve the introduction of a methyl group at the ortho position of 1-(1,1-difluoroethyl)benzene. Methods for C-H methylation of aromatic compounds, often catalyzed by transition metals like iridium or palladium, are an area of active research. nih.gov However, achieving regioselectivity at the ortho position without a directing group can be challenging.

Green Chemistry Principles and Sustainable Synthesis of Fluorinated Aromatics

The synthesis of fluorinated aromatic compounds, including this compound, is increasingly guided by the principles of green chemistry to minimize environmental impact and enhance safety. eurekalert.orgsciencedaily.com These principles provide a framework for developing more sustainable and efficient chemical processes. acs.orgyoutube.com The core tenets applicable to fluorinated aromatic synthesis involve the prevention of waste, maximization of atom economy, use of less hazardous chemical syntheses, design of safer chemicals, utilization of safer solvents and reaction conditions, and the application of catalysis. youtube.comyoutube.com

Historically, the synthesis of organofluorine compounds often involved hazardous reagents and harsh conditions. jst.go.jp However, significant progress has been made in developing greener alternatives. researchgate.net Key areas of improvement in the sustainable synthesis of compounds like this compound include the development of novel, safer fluorinating agents and the design of catalytic systems that operate under milder conditions. eurekalert.orgjst.go.jp

One of the primary goals of green chemistry is to design synthetic routes that maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. acs.org Multi-component reactions (MCRs) are a prime example of this principle in action, often achieving high atom economy by combining several reactants in a single step to form a complex product, thereby reducing waste and the number of synthetic steps. mdpi.com

The use of catalysts is another cornerstone of green chemistry, as they are used in small amounts and can facilitate reactions many times, making them preferable to stoichiometric reagents that are consumed in the reaction. youtube.com For instance, the development of palladium/copper (Pd/Cu) co-catalytic systems for the arylation of gem-difluoroalkenes represents a significant step forward. nih.govresearchgate.net These catalytic methods allow for the construction of the α,α-difluorobenzyl moiety under controlled conditions, often avoiding the harsh reagents required in classical methods. nih.govresearchgate.net Furthermore, photoredox catalysis offers a sustainable approach, utilizing visible light to drive chemical reactions under mild conditions. acs.org

The choice of solvent is also critical from a green chemistry perspective. researchgate.net Traditional syntheses have often relied on volatile and hazardous organic solvents. Research is now focused on using safer alternatives, such as ionic liquids or even water, which can reduce the environmental footprint of the synthesis. researchgate.netresearchgate.net For example, greener syntheses of fluoro-aromatics have been developed using ionic liquids as recyclable reaction media, which simplifies product purification and reduces waste. researchgate.net

Recent innovations have also focused on the feedstock. The use of renewable starting materials instead of depletable fossil fuels is a key principle of green chemistry. youtube.com While not yet standard for the synthesis of all fluorinated aromatics, research into bio-based feedstocks is an active area. researchgate.net

The table below summarizes the application of several green chemistry principles to the synthesis of fluorinated aromatics.

Application of Green Chemistry Principles in Fluorinated Aromatic Synthesis

| Green Chemistry Principle | Application in Fluorinated Aromatic Synthesis | Research Finding |

|---|---|---|

| Prevent Waste | Designing syntheses to minimize byproducts. | The use of catalytic reactions and multi-component reactions reduces the formation of waste products compared to stoichiometric methods. youtube.commdpi.com |

| Maximize Atom Economy | Ensuring a high proportion of reactant atoms are incorporated into the final product. | One-pot multi-component reactions for synthesizing fluorinated heterocycles have demonstrated atom economies of around 88%. mdpi.com |

| Use Catalysts | Employing catalysts to reduce waste and energy consumption. | Pd/Cu co-catalytic systems are effective for the arylation of gem-difluoroalkenes, avoiding the need for stoichiometric reagents. nih.govresearchgate.net |

| Use Safer Solvents | Replacing hazardous solvents with greener alternatives. | Ionic liquids have been successfully used as recyclable solvents in the synthesis of fluoro-aromatics, simplifying the process and reducing waste. researchgate.net |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Photoredox catalysis enables reactions to proceed under mild conditions, often using visible light at room temperature, thus lowering energy demands. youtube.comacs.org |

Detailed research findings have highlighted specific advancements in sustainable synthesis. For example, a method for the arylation of gem-difluoroalkenes using a Pd(II)/Cu(I) co-catalytic system with arylsulfonyl chlorides has been developed. nih.govresearchgate.net This reaction proceeds through a radical arylation/migratory insertion sequence and avoids the common side reaction of β-fluoride elimination, leading to the desired α,α-difluorobenzyl products. nih.govresearchgate.net The conditions for this type of reaction are detailed in the table below.

Catalytic Arylation of a gem-Difluoroalkene

| Parameter | Condition |

|---|---|

| Catalyst System | Pd(II) / Cu(I) |

| Aryl Source | Arylsulfonyl chloride |

| Base | Li₂CO₃ |

| Solvent | 1,4-Dioxane |

| Temperature | Reflux |

| Key Feature | Avoids β-fluoride elimination to yield the α,α-difluorinated product. nih.govresearchgate.net |

Furthermore, the development of new fluorinating reagents is crucial for advancing green chemistry in this field. Researchers have succeeded in creating a stable and less hygroscopic fluorinating agent, a tetrabutylammonium (B224687) fluoride (B91410) derivative, from the safe and inexpensive potassium fluoride. jst.go.jp This innovation simplifies handling and storage, making the fluorination process safer and more accessible. jst.go.jp

Chemical Reactivity and Mechanistic Studies of 1 1,1 Difluoroethyl 2 Methylbenzene

Electrophilic Aromatic Substitution Patterns

The regiochemical outcome of electrophilic aromatic substitution (EAS) on 1-(1,1-Difluoroethyl)-2-methylbenzene is governed by the directing effects of its two substituents: the methyl group (-CH₃) and the 1,1-difluoroethyl group (-CH(CF₂)CH₃).

Methyl Group: The methyl group is a classic activating group and an ortho, para-director. organicchemistrytutor.com It donates electron density to the benzene (B151609) ring through an inductive effect, thereby stabilizing the positively charged intermediate (sigma complex) formed during electrophilic attack. organicchemistrytutor.com

1,1-Difluoroethyl Group: In contrast, the 1,1-difluoroethyl group is an electron-withdrawing group (EWG) due to the high electronegativity of the fluorine atoms. pearson.com This inductive effect (-I) deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to toluene (B28343). pearson.comyoutube.com Similar to other deactivating groups like the trifluoromethyl group (-CF₃), the 1,1-difluoroethyl group is expected to be a meta-director. wikipedia.orgyoutube.com This is because the deactivating inductive effect is most pronounced at the ortho and para positions, making the meta position relatively less deactivated and thus the preferred site of attack for an incoming electrophile. youtube.comyoutube.com

The interplay of these two opposing effects determines the final substitution pattern. The activating ortho, para-directing methyl group and the deactivating meta-directing 1,1-difluoroethyl group will direct incoming electrophiles to the positions that are activated by the methyl group and not strongly deactivated by the difluoroethyl group. The positions ortho and para to the methyl group are C4, C6, and C3. The positions meta to the difluoroethyl group are C3 and C5. Therefore, electrophilic substitution is most likely to occur at the C3 and C5 positions, with the C3 position being doubly favored.

Nucleophilic Reactions at the Difluoroethyl Moiety

The difluoroethyl moiety in this compound presents a potential site for nucleophilic attack. The benzylic carbon, being adjacent to the aromatic ring, can stabilize a positive charge, making it susceptible to nucleophilic substitution reactions. chemistrysteps.com

Reactions at this position can proceed through different mechanisms, primarily Sₙ1 and Sₙ2 pathways. chemistrysteps.comkhanacademy.org

Sₙ1 Pathway: The formation of a benzylic carbocation is a key step in the Sₙ1 mechanism. This carbocation is stabilized by resonance with the adjacent benzene ring. chemistrysteps.com However, the two electron-withdrawing fluorine atoms would destabilize the adjacent carbocation, potentially hindering the Sₙ1 pathway.

Sₙ2 Pathway: An Sₙ2 reaction involves a backside attack by a nucleophile. youtube.com While benzylic systems can undergo Sₙ2 reactions, the steric hindrance from the ortho-methyl group and the inherent strength of the C-F bonds could make this pathway less favorable.

Despite the strong C-F bond, nucleophilic displacement of fluoride (B91410) can occur under certain conditions. For instance, gem-difluoroalkenes are known to undergo nucleophilic addition at the difluorinated carbon, followed by elimination of a fluoride ion. nih.govsci-hub.se While this compound is not an alkene, this reactivity pattern highlights the electrophilic nature of the carbon atom bonded to two fluorines. Reactions with strong nucleophiles, potentially assisted by Lewis acids to facilitate fluoride departure, could lead to substitution products. For example, reactions analogous to the Williamson ether synthesis, involving alkoxides as nucleophiles, could potentially form ether linkages at the benzylic position. google.com

Metal-Catalyzed Cross-Coupling Reactions and Their Scope

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound can participate in these reactions either through functionalization of its aromatic ring or, more challengingly, through activation of the C-F bonds.

If the aromatic ring is functionalized with a halide (e.g., Br, I) or a triflate, it can readily participate in a variety of well-established cross-coupling reactions. organic-chemistry.org

| Reaction Name | Catalyst System (Typical) | Coupling Partner | Product Type |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Organoboron compound (e.g., Ar-B(OH)₂) | Biaryl |

| Sonogashira Coupling | Pd catalyst, Cu co-catalyst, Base | Terminal alkyne (e.g., R-C≡CH) | Aryl-alkyne |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand (e.g., phosphine), Base | Amine (e.g., R₂NH) | Aryl-amine |

| Negishi Coupling | Pd or Ni catalyst | Organozinc compound (e.g., Ar-ZnCl) | Biaryl |

A more advanced and challenging approach involves the direct activation of the C-F bonds of the difluoroethyl group. rsc.orgnih.gov While C-F bonds are notoriously strong and difficult to cleave, transition metals like nickel and palladium have been shown to catalyze such transformations. organic-chemistry.orgrsc.org These reactions often proceed via an oxidative addition of the C-F bond to a low-valent metal center. organic-chemistry.orgrsc.org Nickel catalysts, in particular, have shown promise in the cross-coupling of aryl fluorides. organic-chemistry.orgresearchgate.net Research has demonstrated that nickel-catalyzed cross-coupling of functionalized difluoromethyl bromides and chlorides with aryl boronic acids is a viable method for creating difluoroalkylated arenes. nih.gov Furthermore, nickel-catalyzed reductive cross-coupling reactions between benzyl (B1604629) chlorides and aryl fluorides have been developed. researchgate.net These precedents suggest that under specific catalytic conditions, the C-F bonds in this compound could potentially be activated for cross-coupling reactions, although this would likely require harsh conditions and specialized catalyst systems. rsc.orgnih.gov

Radical Reaction Pathways and Selectivity

The benzylic position of this compound is susceptible to radical reactions due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.comlibretexts.org The unpaired electron in a benzylic radical can be delocalized into the π-system of the aromatic ring, which significantly lowers its energy and increases its stability. libretexts.org

The difluoromethyl radical (•CF₂H) is known to be more nucleophilic than the trifluoromethyl radical (•CF₃). rsc.org This property influences its reactivity and selectivity in radical processes. rsc.org Radical reactions involving the 1-(1,1-difluoroethyl) group can be initiated in several ways:

| Initiation Method | Description | Potential Transformation |

|---|---|---|

| Thermal/Chemical Initiators | Use of radical initiators like AIBN or benzoyl peroxide to abstract a hydrogen atom. | Further halogenation or reaction with other radical traps. |

| Photoredox Catalysis | Visible-light-absorbing photocatalysts generate radicals under mild conditions. | A wide range of functionalizations, including C-C and C-heteroatom bond formation. |

| Metal-Mediated Processes | Transition metals like copper can mediate radical trifluoromethylation and potentially difluoromethylation reactions. cas.cn | Direct C-H functionalization at other positions or reactions involving the difluoroethyl group. |

A key aspect of these radical reactions is selectivity. For instance, radical bromination using N-Bromosuccinimide (NBS) is highly selective for the benzylic position. chemistrysteps.comlibretexts.org In the case of this compound, there are two potential sites for radical abstraction: the remaining hydrogen on the difluoroethyl-bearing carbon and the hydrogens on the methyl group. The relative bond dissociation energies would dictate the selectivity. Furthermore, methods for direct C-H difluoromethylation of pyridines have been developed using radical processes, showcasing the ability to control regioselectivity between meta and para positions. nih.gov

Proposed Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms and the nature of the intermediates is crucial for predicting and controlling the chemical behavior of this compound.

Metal-Catalyzed Cross-Coupling: The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle. researchgate.net

Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl halide (or triflate), forming a Pd(II) intermediate. organic-chemistry.org

Transmetalation: The organometallic coupling partner transfers its organic group to the Pd(II) center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. organic-chemistry.org In the case of C-F bond activation, the oxidative addition step is the most challenging due to the high bond energy. rsc.orgresearchgate.net DFT calculations have been used to study the energetics of such steps, suggesting that while difficult, it is feasible with appropriate metal catalysts and ligands. rsc.org

Nucleophilic Substitution: As discussed, nucleophilic substitution at the benzylic position can proceed via Sₙ1 or Sₙ2 mechanisms.

Sₙ1 Intermediate: The key intermediate is a resonance-stabilized benzylic carbocation. chemistrysteps.com Its stability is a determining factor for the reaction rate.

Sₙ2 Transition State: This pathway involves a five-coordinate transition state where the nucleophile attacks as the leaving group departs. youtube.com Computational studies on nucleophilic substitutions of benzyl halides have provided detailed insights into the transition state structures and the influence of substituents on the reaction barrier. nih.gov

Radical Reactions: Radical pathways involve the formation of a benzylic radical as a key intermediate. libretexts.org

Initiation: The reaction starts with the homolytic cleavage of a weak bond to generate initial radicals.

Propagation: The initial radical abstracts a hydrogen atom from the benzylic position to form a resonance-stabilized benzylic radical. This radical then reacts with another molecule (e.g., Br₂) to form the product and regenerate a radical, continuing the chain reaction. libretexts.org

Termination: Two radicals combine to end the chain. Mechanistic studies, including the use of radical traps, have been employed to confirm the involvement of radical intermediates in various transformations. acs.org For copper-mediated trifluoromethylation, both radical recombination/reductive elimination and single-electron transfer (SET) pathways have been proposed based on DFT calculations.

Advanced Spectroscopic and Structural Research Methodologies Applied to 1 1,1 Difluoroethyl 2 Methylbenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Electronic Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds in solution. numberanalytics.com For organofluorine molecules, its utility is significantly enhanced by the unique properties of the fluorine-19 nucleus. wikipedia.org

Multi-nuclear NMR studies provide a comprehensive picture of the molecular framework of 1-(1,1-Difluoroethyl)-2-methylbenzene. By analyzing the spectra from ¹H, ¹³C, and ¹⁹F nuclei, researchers can map out connectivity, probe the electronic environment of each atom, and study dynamic processes such as rotational barriers.

¹H NMR: The proton NMR spectrum reveals the arrangement of hydrogen atoms. The aromatic protons on the benzene (B151609) ring typically appear as complex multiplets due to spin-spin coupling with each other and potentially long-range coupling to the fluorine and methyl protons. The methyl group attached to the ring will produce a singlet, while the methyl group of the difluoroethyl moiety will appear as a triplet due to coupling with the two adjacent fluorine atoms.

¹³C NMR: The ¹³C NMR spectrum indicates the number of unique carbon environments. libretexts.org Due to the molecule's asymmetry, all nine carbon atoms are expected to be chemically non-equivalent, resulting in nine distinct signals. docbrown.infodocbrown.info The carbon atom bonded to the two fluorine atoms (C-α of the ethyl group) will exhibit a characteristic triplet pattern due to one-bond ¹³C-¹⁹F coupling. The chemical shifts of the aromatic carbons are influenced by the electronic effects of both the methyl and the difluoroethyl substituents. libretexts.orgorganicchemistrydata.org

¹⁹F NMR: As ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, ¹⁹F NMR is a highly sensitive technique. numberanalytics.comwikipedia.org For this compound, the two fluorine atoms are chemically equivalent and will show a single resonance. This signal will be split into a quartet due to coupling with the three protons of the adjacent methyl group (³JHF). The chemical shift provides information about the electronic environment of the fluorine atoms. ucsb.edu

The following table summarizes the predicted NMR spectral data based on established principles for similar structures.

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| ¹H | Aromatic (C₆H₄) | ~7.0 - 7.5 | Multiplet | ortho, meta, para JHH |

| Ring-CH₃ | ~2.3 | Singlet | N/A | |

| Ethyl-CH₃ | ~1.9 | Triplet | ³JHF ≈ 15-25 Hz | |

| ¹³C | Aromatic (C₆H₄) | ~125 - 140 | 6 distinct signals | JCF may be observed |

| Ring-CH₃ | ~20 | Single signal | N/A | |

| Ethyl-CH₃ | ~25 | Quartet (due to JCF) | ²JCF ≈ 20-30 Hz | |

| Ethyl-CF₂ | ~120 | Triplet (due to JCF) | ¹JCF ≈ 230-260 Hz | |

| ¹⁹F | CF₂ | ~ -90 to -110 | Quartet | ³JHF ≈ 15-25 Hz |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex signals in the spectra of substituted aromatics. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment maps out proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, it would be used to confirm the connectivity between the adjacent protons on the aromatic ring, helping to differentiate their specific positions. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear 2D technique that correlates directly bonded carbon and proton atoms (¹JCH). youtube.comsdsu.edu It is invaluable for assigning the signals in the ¹³C spectrum by linking each carbon to its attached proton(s). researchgate.net For instance, each aromatic C-H signal in the ¹³C spectrum can be definitively linked to its corresponding proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between carbons and protons (typically over two or three bonds, ²JCH and ³JCH). It is instrumental in piecing together the entire molecular structure by connecting fragments, such as linking the aromatic ring protons to the methyl carbon and the carbons of the difluoroethyl group.

Mass Spectrometry for Fragmentation Pathway Research and Isotopic Labeling Studies

Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, offering clues to its structure. chemguide.co.uk

In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight. The fragmentation is expected to follow patterns typical for alkylbenzenes. core.ac.uk Key fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃): Cleavage of the ethyl group's terminal methyl would result in a [M-15]⁺ fragment.

Loss of a fluorine atom (•F): This would lead to a [M-19]⁺ fragment.

Benzylic cleavage: Loss of the •CHF₂CH₃ radical is unlikely, but cleavage leading to the formation of a stable tropylium-like cation is a characteristic fragmentation pathway for alkylbenzenes. youtube.commsu.edu A common fragmentation would be the loss of a •CH₃CHF₂ radical, resulting in a prominent peak corresponding to the methylphenyl cation.

| Ion | m/z (mass/charge) | Possible Origin |

| [C₉H₁₀F₂]⁺ | 156 | Molecular Ion (M⁺) |

| [C₈H₇F₂]⁺ | 141 | Loss of •CH₃ |

| [C₉H₁₀F]⁺ | 137 | Loss of •F |

| [C₇H₇]⁺ | 91 | Loss of •C₂H₃F₂ (tropylium ion) |

Isotopic labeling, where an atom is replaced by its heavier isotope (e.g., ¹³C or ²H), is a powerful technique used in conjunction with MS and NMR to trace reaction mechanisms or metabolic pathways. wikipedia.org For example, synthesizing this compound with a ¹³C-labeled methyl group would allow researchers to precisely follow the fate of that specific carbon atom during a chemical reaction or biological process by observing the corresponding mass shifts in the fragments. nih.govacs.org

Infrared and Raman Spectroscopy for Vibrational Analysis and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Each functional group has characteristic vibration frequencies, making these techniques useful for structural confirmation.

For this compound, the IR and Raman spectra would display key bands corresponding to:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

Aliphatic C-H stretching: From the two methyl groups, appearing just below 3000 cm⁻¹.

C-F stretching: Strong, characteristic absorptions in the 1100-1350 cm⁻¹ region.

Aromatic C=C stretching: A series of peaks in the 1450-1600 cm⁻¹ region. nist.gov

C-H bending: Out-of-plane bending vibrations for the substituted benzene ring appear in the 700-900 cm⁻¹ range, which can help confirm the substitution pattern.

Detailed vibrational analysis, often supported by computational calculations like Density Functional Theory (DFT), can provide insights into molecular conformation and subtle electronic effects. nih.govmdpi.com Studies on related substituted toluenes have shown that interactions can occur between the methyl group torsion and other low-frequency vibrations. flinders.edu.auaip.orgresearchgate.net

X-ray Crystallography for Solid-State Structure Elucidation (if applicable for derivatives or co-crystals)

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and conformational arrangements. While obtaining a suitable single crystal of the liquid parent compound this compound might be challenging, this technique is invaluable for studying solid derivatives or co-crystals. researchgate.net Structural data from crystallography would offer an unambiguous picture of the molecule's conformation, such as the dihedral angle between the benzene ring and the difluoroethyl substituent, providing a benchmark for comparison with computational models and solution-state NMR studies.

Chromatographic Methods in Advanced Reaction Monitoring and Purity Assessment in Research

Chromatographic techniques are essential for separating the components of a mixture, making them vital for monitoring the progress of a synthesis and assessing the purity of the final product.

Gas Chromatography (GC): Given its volatility, this compound is well-suited for GC analysis. A GC method can be developed to separate the product from starting materials, solvents, and any byproducts. By tracking the disappearance of reactants and the appearance of the product peak over time, the reaction progress can be accurately monitored.

GC-Mass Spectrometry (GC-MS): Coupling a gas chromatograph to a mass spectrometer is a powerful combination. As the separated components elute from the GC column, they are immediately ionized and analyzed by the mass spectrometer. This allows for both the separation (based on retention time) and the identification (based on the mass spectrum) of each compound in the reaction mixture, providing a high degree of confidence in purity assessment and byproduct identification.

Theoretical and Computational Investigations of 1 1,1 Difluoroethyl 2 Methylbenzene

Quantum Chemical Calculations on Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic nature of 1-(1,1-difluoroethyl)-2-methylbenzene. Methods like Hartree-Fock and post-Hartree-Fock calculations are employed to approximate solutions to the Schrödinger equation for the molecule. nih.gov These calculations yield crucial information about the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals, EHOMO and ELUMO, and the resulting HOMO-LUMO gap are key indicators of the molecule's kinetic stability and chemical reactivity. arxiv.org

From these fundamental electronic properties, various reactivity descriptors can be calculated. These descriptors help in predicting how the molecule will interact with other chemical species. For instance, the distribution of electron density and the molecular electrostatic potential (MEP) map can identify electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack. The presence of the electron-withdrawing difluoroethyl group and the electron-donating methyl group on the benzene (B151609) ring creates a specific electronic profile that governs its reactivity in substitution reactions.

Table 1: Calculated Electronic Properties and Reactivity Descriptors for this compound (Illustrative Data)

| Parameter | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -8.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.9 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 7.6 eV |

| Ionization Potential | The energy required to remove an electron | 8.5 eV |

| Electron Affinity | The energy released when an electron is added | 0.9 eV |

| Global Electrophilicity (ω) | A measure of the molecule's ability to accept electrons | 2.6 eV |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution | 3.8 eV |

Note: The values in this table are illustrative and representative of what would be obtained from quantum chemical calculations.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions involving aromatic compounds. researchgate.netresearchgate.net For a molecule like this compound, DFT calculations can elucidate its formation pathway, which typically involves a Friedel-Crafts-type reaction. chemguide.co.ukdocbrown.info

The reaction could proceed via the electrophilic attack of a difluoroethyl cation equivalent on the toluene (B28343) (methylbenzene) ring. DFT studies can model the entire reaction coordinate, starting from the reactants (e.g., toluene and a source of the difluoroethyl group, like 1,1-difluoro-1-bromoethane) and the Lewis acid catalyst (e.g., aluminum chloride). libretexts.org These calculations can identify the structure and energy of key intermediates and, crucially, the transition states that connect them. mdpi.com The activation energy for the reaction, determined from the energy difference between the reactants and the highest-energy transition state, reveals the kinetic feasibility of the reaction. researchgate.net Furthermore, DFT can explain the regioselectivity of the reaction, predicting why the incoming difluoroethyl group preferentially substitutes at the ortho position relative to the methyl group, despite potential steric hindrance. chemguide.co.uk

Conformational Analysis and Energy Landscapes of Difluoroethylated Aromatics

The three-dimensional structure and flexibility of this compound are critical to its properties. Conformational analysis explores the different spatial arrangements of the atoms that result from rotation around single bonds, primarily the C-C bond linking the difluoroethyl group to the aromatic ring. researchgate.netresearchgate.net

Computational methods can be used to construct a potential energy landscape, which maps the energy of the molecule as a function of its dihedral angles. rsc.org By identifying the minima on this landscape, the most stable conformers can be determined. For this compound, the analysis would focus on the rotational barrier of the difluoroethyl group. The interaction between the fluorine atoms and the adjacent methyl group would create distinct energy wells corresponding to staggered and eclipsed conformations. The twist-chair form is often found to be the most stable conformer in similar difluorinated cyclic structures. researchgate.net This analysis provides insight into the molecule's preferred shape in the gas phase or in solution.

Table 2: Relative Energies of Potential Conformers of this compound (Illustrative)

| Conformer | Dihedral Angle (Cring-Cring-C-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti-periplanar | ~180° | 0.00 | 75% |

| Syn-clinal (Gauche) | ~60° | 1.20 | 20% |

| Syn-periplanar (Eclipsed) | ~0° | 3.50 | 5% |

Note: The values are illustrative, representing a typical energy profile for hindered rotation in an aromatic system.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations often model molecules in isolation, Molecular Dynamics (MD) simulations provide a way to study their behavior in a condensed phase, such as in a solvent. nih.gov MD simulations model the movements of atoms and molecules over time based on classical mechanics, allowing for the exploration of solvent effects and intermolecular interactions. nih.gov

For this compound, an MD simulation would place one or more molecules in a box filled with solvent molecules (e.g., water, methanol, or a nonpolar solvent). The simulation would then track the trajectories of all particles. Analysis of these trajectories can reveal how the solvent influences the conformational preferences of the molecule. Furthermore, it allows for the calculation of properties like the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from the solute. nih.gov This provides a detailed picture of the solvation shell and the nature of intermolecular forces, such as van der Waals forces and weak hydrogen bonds involving the fluorine atoms.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental measurements for structural validation. nih.gov Using methods like DFT, it is possible to calculate the nuclear magnetic shielding constants for each atom in this compound. These shielding constants can then be converted into predicted NMR chemical shifts (¹H, ¹³C, and ¹⁹F). nih.gov

Similarly, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the peaks observed in an infrared (IR) or Raman spectrum. Comparing the calculated spectrum with the experimental one can help in assigning specific vibrational modes to the observed absorption bands. researchgate.net Discrepancies between predicted and experimental data can often be resolved by refining the computational model, for example, by including solvent effects, leading to a highly accurate structural assignment.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative)

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR Chemical Shift (CH₃) | 2.15 ppm | 2.20 ppm |

| ¹³C NMR Chemical Shift (CF₂) | 124.5 ppm | 124.9 ppm |

| ¹⁹F NMR Chemical Shift (CF₂) | -95.0 ppm | -94.7 ppm |

| IR Frequency (C-F stretch) | 1150 cm⁻¹ | 1155 cm⁻¹ |

| IR Frequency (Aromatic C-H bend) | 760 cm⁻¹ | 765 cm⁻¹ |

Note: Values are illustrative and demonstrate the typical agreement between calculated and measured spectroscopic data.

Strategic Research Applications and Functionalization of 1 1,1 Difluoroethyl 2 Methylbenzene

Role as a Key Intermediate in Advanced Organic Synthesis Research

1-(1,1-Difluoroethyl)-2-methylbenzene is a versatile intermediate in advanced organic synthesis, primarily owing to the reactivity of its aromatic ring and the influence of the 1,1-difluoroethyl and methyl substituents. The presence of these groups directs the regioselectivity of further chemical transformations, allowing for the construction of complex molecular architectures.

The aromatic ring of this compound can undergo various electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The positions of these substitutions are dictated by the combined directing effects of the ortho- and para-directing methyl group and the meta-directing 1,1-difluoroethyl group. This allows for the synthesis of a range of polysubstituted benzene (B151609) derivatives.

Furthermore, the methyl group can be functionalized through free-radical halogenation to introduce a handle for further modifications, such as nucleophilic substitution or the formation of organometallic reagents. These transformations open up pathways to a diverse array of compounds that would be difficult to access through other synthetic routes.

Cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for C-C bond formation in modern organic synthesis. nih.gov While direct examples involving this compound are not extensively documented in the available literature, its halogenated derivatives would be excellent substrates for such reactions. For instance, bromination of the aromatic ring would provide a key precursor for palladium-catalyzed cross-coupling, enabling the introduction of various aryl, alkyl, and alkynyl groups. organic-chemistry.org

The strategic placement of the 1,1-difluoroethyl and methyl groups also makes this compound a potential precursor for the synthesis of polycyclic aromatic hydrocarbons (PAHs) through intramolecular cyclization reactions. nih.govnih.gov

| Reaction Type | Potential Reagents and Conditions | Potential Product Type |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄; Br₂/FeBr₃; RCOCl/AlCl₃ | Nitrated, brominated, or acylated derivatives |

| Free-Radical Halogenation | NBS, benzoyl peroxide | Benzylic bromide derivative |

| Cross-Coupling Reactions | Arylboronic acids, Pd catalyst, base (for the brominated derivative) | Biaryl compounds |

| Intramolecular Cyclization | Strong acid or Lewis acid | Polycyclic aromatic hydrocarbons |

Exploration in the Development of Novel Fluorinated Scaffolds for Research

The development of novel fluorinated scaffolds is a major focus in medicinal chemistry and materials science, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and other key properties. This compound is a valuable starting material for the synthesis of such scaffolds.

One approach involves the elaboration of the aromatic ring through the reactions described in the previous section, followed by further transformations to build up more complex, three-dimensional structures. For example, the introduction of additional functional groups allows for the construction of heterocyclic rings fused to the benzene core. Fluorinated heterocycles are of particular interest in drug discovery. researchgate.net

Another strategy involves the use of the 1,1-difluoroethyl group as a key structural element in its own right. This group can influence the conformation of molecules and participate in non-covalent interactions, which can be exploited in the design of enzyme inhibitors and other biologically active molecules.

While specific examples of novel scaffolds derived directly from this compound are not widely reported, the general principles of scaffold-based drug design suggest its potential utility. The combination of the lipophilic tolyl group and the polar 1,1-difluoroethyl group provides a unique starting point for the exploration of chemical space.

Potential in Polymer and Materials Science Research (e.g., as monomers, side chains)

Fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. researchgate.net While there is no direct evidence in the searched literature of this compound being used as a monomer or for creating side chains, its derivatives hold potential in this area.

For instance, the introduction of a polymerizable group, such as a vinyl or styrenyl moiety, onto the aromatic ring of this compound would yield a novel fluorinated monomer. Polymerization of this monomer could lead to polymers with the 1-(1,1-difluoroethyl)-2-methylphenyl group as a repeating side chain. These side chains could impart unique properties to the resulting polymer, such as a modified refractive index, dielectric constant, or gas permeability. scripps.edu

Ring-opening metathesis polymerization (ROMP) is another powerful technique for the synthesis of functional polymers. beilstein-journals.orgrsc.org A bifunctional derivative of this compound could potentially be used to create a cyclophane that could undergo ROMP to produce a polymer with the fluorinated aromatic unit incorporated into the polymer backbone. wikipedia.orgresearchgate.net

Grafting of the 1-(1,1-difluoroethyl)-2-methylphenyl group onto existing polymer backbones is another possibility. This could be achieved by first functionalizing the polymer with reactive groups and then coupling it with a suitable derivative of this compound.

| Polymerization Strategy | Required Monomer/Precursor | Potential Polymer Architecture |

| Chain-growth polymerization | Vinyl or styrenyl derivative of this compound | Polymer with 1-(1,1-difluoroethyl)-2-methylphenyl side chains |

| Ring-opening metathesis polymerization | Cyclophane containing the this compound unit | Polymer with the fluorinated aromatic unit in the backbone |

| Polymer grafting | Functionalized polymer and a reactive derivative of this compound | Polymer with grafted 1-(1,1-difluoroethyl)-2-methylphenyl groups |

Application as a Building Block in Agrochemical Research (excluding efficacy/safety)

Many modern agrochemicals, particularly fungicides and herbicides, contain fluorinated moieties and heterocyclic cores. nih.gov The synthesis of such compounds often relies on the use of versatile fluorinated building blocks. nih.govresearchgate.net this compound has the potential to serve as such a building block.

For example, the synthesis of certain pyrazole-based fungicides involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. nih.govsci-hub.se A derivative of this compound could be elaborated to a suitable 1,3-dicarbonyl precursor, which could then be used to construct a pyrazole (B372694) ring bearing the 1-(1,1-difluoroethyl)-2-methylphenyl group. The presence of this group could influence the biological activity of the resulting fungicide.

Similarly, in the field of isoxazoline (B3343090) insecticides, a key synthetic step often involves the reaction of a hydroxylamine (B1172632) with an α,β-unsaturated ketone. A derivative of this compound could be converted to such a ketone, leading to novel isoxazoline structures.

The development of new herbicides also often involves the exploration of novel substitution patterns on aromatic and heterocyclic rings. The unique electronic and steric properties of the 1-(1,1-difluoroethyl)-2-methylphenyl group make it an interesting substituent to explore in this context.

Design and Synthesis of New Ligands or Catalysts Incorporating the Compound

The design of new ligands for transition metal catalysis is a constantly evolving field, with the aim of developing more active, selective, and stable catalysts. orgsyn.org While direct applications of this compound in this area are not prominent in the literature, its structure suggests potential for the synthesis of novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. fujifilm.combeilstein-journals.orgnih.gov

For example, the introduction of a diphenylphosphino group onto the aromatic ring of this compound would result in a new phosphine ligand. The electronic properties of this ligand would be influenced by the 1,1-difluoroethyl and methyl substituents, which could in turn affect the catalytic activity of its metal complexes.

N-heterocyclic carbenes (NHCs) have emerged as a major class of ligands in organometallic chemistry. scripps.edu An imidazolium (B1220033) salt could be constructed on the this compound scaffold, which upon deprotonation would yield a novel NHC ligand. The steric and electronic properties of this ligand could be fine-tuned by varying the substituents on the imidazole (B134444) ring.

Furthermore, the chiral nature of certain derivatives of this compound could be exploited in the design of new chiral ligands for asymmetric catalysis.

Emerging Research Directions and Future Perspectives on 1 1,1 Difluoroethyl 2 Methylbenzene

Development of Novel and More Efficient Synthetic Routes

The synthesis of gem-difluoroethylarenes like 1-(1,1-Difluoroethyl)-2-methylbenzene has been a subject of intense research, aiming for greater efficiency, milder conditions, and broader substrate applicability. The 2,2-difluoroethyl group is a recognized lipophilic hydrogen bond donor, but its incorporation into molecules can be challenging. researchgate.net Traditional methods often require harsh reagents or multi-step sequences, prompting the development of more sophisticated catalytic systems.

Recent progress has highlighted several promising avenues:

Copper-Catalyzed Reactions : An efficient copper-catalyzed four-component reaction has been developed for synthesizing N-difluoroethyl imides. researchgate.net This method proceeds through an in situ generated difluorodiazomethane, avoiding the need to handle this potentially hazardous reagent separately. researchgate.net The scalability and tolerance for various functional groups suggest its potential adaptation for the synthesis of difluoroethylated arenes.

Palladium-Catalyzed C-H Functionalization : A palladium-catalyzed reaction between fluorinated diazoalkanes and indole (B1671886) heterocycles has been reported, leading to the formation of gem-difluoro olefins through a C-H functionalization followed by a β-fluoride elimination. nih.gov This strategy represents a direct approach to installing a related difluorovinyl group, which could potentially be reduced to the target difluoroethyl group. nih.gov

Electrophilic Difluoroethylation : The use of hypervalent iodine reagents, specifically (2,2-difluoro-ethyl)(aryl)iodonium triflate, enables the electrophilic 2,2-difluoroethylation of various nucleophiles. researchgate.net This approach offers a complementary strategy to existing methods for creating C-CF2CH3 bonds. researchgate.net

Electrochemical Methods : An electrochemical oxidative difluoroethylation using sodium difluoroethylsulfinate (DFES-Na) has been reported to generate the difluoroethyl radical. researchgate.net Electrochemical synthesis is increasingly recognized as an environmentally friendly platform for organic transformations and could be applied to the late-stage functionalization of aromatic rings. nih.gov

Ultrasound-Assisted Synthesis : Sonochemistry has emerged as a green and efficient alternative to traditional synthetic methods, offering accelerated reaction kinetics and higher yields. mdpi.com While not yet specifically reported for this compound, the application of ultrasound to transition-metal-catalyzed cross-coupling or nucleophilic substitution reactions could represent a significant improvement in efficiency and sustainability. mdpi.com

Table 1: Comparison of Modern Synthetic Strategies for Difluoroethylation This table is interactive. Click on the headers to sort.

| Method | Key Reagents/Catalyst | Key Features | Primary Application | Reference |

|---|---|---|---|---|

| Copper-Catalyzed Four-Component | Copper Catalyst, Difluorodiazomethane (in situ) | Scalable, good functional group tolerance, avoids handling of diazomethane. | Synthesis of N-difluoroethyl imides. | researchgate.net |

| Palladium-Catalyzed C-H Functionalization | Palladium Catalyst, Fluorinated Diazoalkanes | Direct introduction of a 1-aryl-(2,2-difluorovinyl) group. | Synthesis of gem-difluoro olefins. | nih.gov |

| Electrophilic Difluoroethylation | (2,2-Difluoro-ethyl)(aryl)iodonium triflate | Complements existing methods, suitable for various nucleophiles. | Difluoroethylation of thiols, amines, and alcohols. | researchgate.net |

Exploration of Unprecedented Reactivity Patterns and Selectivity

Beyond its synthesis, the reactivity of the 1,1-difluoroethyl group and its influence on the aromatic ring are critical areas of investigation. The strong electron-withdrawing nature of the CF2 group can activate or deactivate certain positions on the benzene (B151609) ring and create unique opportunities for selective transformations.

Selective C-F Bond Activation : While challenging, the selective activation of a C-F bond in a difluoroalkyl group opens up pathways for novel transformations. Research on related α-haloperfluoroketones has shown that these compounds possess two reactive sites with different properties, suitable for subsequent structural diversification. acs.org A metal-free, organophosphorus-mediated approach has been developed for the monodefluorinative halogenation of perfluoroalkyl ketones, demonstrating that C-F bonds can be selectively functionalized under mild conditions. acs.org

Cascade Reactions via Anionic Intermediates : A highly selective base-mediated didefluorination strategy has been developed for o-trifluoromethyl benzylamines, which are structurally related to the target compound. acs.org This reaction proceeds through the generation of a key difluoroquinomethide intermediate. acs.org This intermediate then undergoes a cascade sequence involving C-C bond formation and a rare [3+2] cycloaddition, yielding complex monofluorinated tricyclic imidazoles as single diastereomers. acs.org This highlights how the fluorine atoms can drive complex and selective rearrangements, a concept that could be extended to this compound.

Table 2: Novel Reactivity Patterns in Related Organofluorine Compounds This table is interactive. Click on the headers to sort.

| Reaction Type | Key Intermediate | Outcome | Significance | Reference |

|---|---|---|---|---|

| Monodefluorinative Halogenation | O-phosphorus enolate | Selective formation of α-chloro-, bromo-, and iodo-perfluoroalkyl ketones. | Controlled, metal-free C-F activation. | acs.org |

Integration into Advanced Functional Materials Research and Design

Organofluorine compounds are integral to the development of advanced materials due to the unique properties conferred by fluorine, such as high thermal stability, chemical resistance, and specific electronic characteristics. researchgate.net The incorporation of the this compound moiety into larger molecular architectures could lead to novel functional materials.

Potential applications include:

Fluoropolymers : Fluoropolymers like poly(tetrafluoroethylene) and poly(vinylidene fluoride) are staples of the chemical industry. researchgate.net Monomers based on or derived from this compound could be used to create new polymers with tailored properties, such as specific refractive indices, dielectric constants, or gas permeability.

Photovoltaic Devices : Fluorinated π-conjugated polymeric materials have been successfully used in the design of organic solar cells, achieving high power conversion efficiencies. researchgate.net The electronic effects of the difluoroethyl group could be harnessed to tune the HOMO/LUMO energy levels of conjugated systems, potentially improving charge separation and transport in photovoltaic devices. researchgate.net

Photoresist Materials : Fluoropolymers have been investigated as photoresist materials for high-resolution lithography due to their transparency at specific wavelengths. researchgate.net Materials incorporating this compound could be designed for next-generation lithographic processes.

Table 3: Potential Applications of Difluoroethylated Aromatics in Materials Science This table is interactive. Click on the headers to sort.

| Material Class | Role of the Organofluorine Moiety | Potential Advantage | Reference |

|---|---|---|---|

| Fluoropolymers | Monomeric building block | Tailored thermal stability, chemical resistance, optical properties. | researchgate.net |

| Organic Photovoltaics | Component of π-conjugated polymers | Tuning of electronic energy levels for improved efficiency. | researchgate.net |

| Photoresists | Component of transparent polymers | High transparency at specific UV wavelengths for lithography. | researchgate.net |

Synergistic Computational and Experimental Research Endeavors

The combination of computational chemistry and experimental work provides a powerful paradigm for understanding and predicting the behavior of organofluorine compounds. Density Functional Theory (DFT) calculations, in particular, have become indispensable for elucidating structures, reaction mechanisms, and properties.

Predicting Reaction Selectivity : For complex molecules, DFT can be used to calculate Fukui indices, which help predict the most likely sites for radical or electrophilic attack during functionalization reactions. acs.org This approach has been used to successfully predict the regioselectivity of trifluoromethylation and difluoromethylation, improving the efficiency of synthetic efforts. acs.org

Elucidating Molecular Structure and Interactions : A synergistic approach combining mass-selected resonance-enhanced two-photon ionization, ionization-loss stimulated Raman spectroscopies, and DFT calculations has been used to study a related molecule, 2-(2-fluoro-phenyl)-ethylamine. nih.gov The experimental Raman spectral signatures were matched with scaled harmonic vibrational frequencies from DFT, confirming the three-dimensional cluster structure and allowing for the assessment of noncovalent interactions like hydrogen bonding. nih.gov This demonstrates a powerful method for precisely characterizing the conformational effects of fluorine substitution.

Investigating Reaction Mechanisms : Computational studies are crucial for understanding complex reaction pathways. For instance, DFT calculations have supported a stepwise mechanism for fluorocarbamoylation reactions, identifying a turnover-limiting cyclization step. acs.org Similarly, calculations have identified that a favorable Phosphorus-Fluorine interaction is the key thermodynamic and kinetic driver in the selective C-F activation of perfluoroalkyl ketones. acs.org

Table 4: Examples of Synergistic Computational and Experimental Studies This table is interactive. Click on the headers to sort.

| Experimental Technique | Computational Method | Insight Gained | Reference |

|---|---|---|---|

| Late-Stage Functionalization | DFT (Fukui Indices) | Prediction of regioselectivity for radical/electrophilic attack. | acs.org |

| Raman Spectroscopy | DFT (Vibrational Frequencies) | Confirmation of 3D molecular structure and noncovalent interactions. | nih.gov |

Strategies for Late-Stage Functionalization and Derivatization

Late-stage functionalization (LSF) is a powerful strategy in chemical synthesis that involves introducing functional groups into complex molecules at a late step, avoiding the need for a complete de novo synthesis. nih.gov This approach is highly valuable for rapidly creating libraries of analogues for drug discovery or materials testing. acs.orgwikipedia.org

LSF for Introduction of the Difluoroethyl Group : The direct and site-selective introduction of a difluoroethyl group onto a complex molecular scaffold is a key goal. nih.gov Electrochemical LSF (eLSF) has gained major momentum as a sustainable method for such transformations. nih.gov Additionally, electrophilic difluoroethylation using hypervalent iodine reagents is a promising strategy for the LSF of molecules containing nucleophilic sites. researchgate.net

Derivatization of the Final Compound : Once this compound or a more complex derivative is synthesized, further functionalization can be used to tune properties or enable analysis. For example, other functional groups on the molecule, such as hydroxyls, can be derivatized. A reagent like 2-fluoro-1-methylpyridinium p-toluenesulfonate (FMP-TS) can convert hydroxyl groups into N-methylpyridyl ether salts. nih.gov This type of derivatization is often used to add a permanent positive charge to a molecule, significantly enhancing its ionization efficiency and detection sensitivity in liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

Q & A

Q. What are the common synthetic routes for 1-(1,1-Difluoroethyl)-2-methylbenzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves alkylation or halogen-exchange reactions. A base (e.g., NaOH or K₂CO₃) and solvent (DMSO or acetonitrile) are critical for activating the methylbenzene precursor. For example, reacting 2-methylbenzene derivatives with chlorodifluoromethane under basic conditions can yield the difluoroethyl group .

- Key Variables :

| Variable | Impact on Synthesis |

|---|---|

| Base strength | Affects deprotonation efficiency |

| Solvent polarity | Influences reaction kinetics |

| Temperature | Higher temps (~80°C) favor faster alkylation |

| Contradictions in yield data often arise from side reactions (e.g., over-fluorination) under prolonged heating . |

Q. How can spectroscopic techniques (NMR, IR) differentiate this compound from structural analogs?

- Methodological Answer :

- ¹⁹F NMR : The CF₂ group exhibits a characteristic triplet due to coupling with adjacent protons (J ~ 45–50 Hz).

- ¹H NMR : The methyl group on the benzene ring resonates at δ 2.3–2.5 ppm, while the difluoroethyl CH₂ appears as a quartet (δ 3.8–4.2 ppm) .

- IR : Strong C-F stretches near 1150–1250 cm⁻¹ confirm fluorination.

Q. What are the primary applications of this compound in organic chemistry research?

- Methodological Answer : It serves as a fluorinated building block for synthesizing bioactive molecules. The difluoroethyl group enhances metabolic stability in drug candidates and modifies electronic properties in materials science (e.g., liquid crystals) .

Advanced Research Questions

Q. How does the difluoroethyl substituent influence electrophilic aromatic substitution (EAS) reactivity in this compound?

- Methodological Answer : The CF₂ group is electron-withdrawing, directing EAS to the para position relative to the methyl group. Competitive meta substitution may occur under strongly acidic conditions.

- Experimental Design :

| Electrophile | Predominant Product | Conditions |

|---|---|---|

| Nitration | 4-Nitro derivative | HNO₃/H₂SO₄ |

| Sulfonation | 5-Sulfo derivative | Oleum, 50°C |

| Conflicting regioselectivity data may arise from solvent effects or competing steric hindrance . |

Q. What strategies resolve contradictions in biological activity data for difluoroethyl-substituted aromatics?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 5-(1,1-Difluoroethyl)-2-fluoroaniline) to isolate fluorine’s role in binding affinity .

- Assay Validation : Use standardized cytotoxicity assays (e.g., MTT) and control for lipophilicity differences caused by fluorination.

- Case Study : Inconsistent antimicrobial results (e.g., against S. aureus) may reflect variations in bacterial membrane permeability .

Q. How can computational modeling predict the pharmacokinetic profile of derivatives based on this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to assess metabolic stability.

- ADMET Predictions : Tools like SwissADME estimate logP (enhanced by fluorine) and bioavailability.

- Docking Studies : Target-specific models (e.g., kinase inhibitors) reveal how CF₂ groups improve binding entropy .

Data Contradiction Analysis

Q. Why do reported yields for halogen-exchange reactions vary across studies?

- Methodological Answer : Discrepancies often stem from:

- Catalyst Purity : Trace metal impurities (e.g., Fe³⁺) accelerate side reactions.

- Moisture Sensitivity : Hydrolysis of intermediates (e.g., difluoroethyl chloride) reduces yield .

- Resolution : Use anhydrous conditions and monitor reaction progress via TLC or GC-MS.

Methodological Tables

Table 1 : Comparison of Synthetic Routes

| Method | Reagents | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Alkylation | 2-Methylbenzene, ClCF₂CH₃, K₂CO₃ | 65–72 | >95 | |

| Halogen Exchange | 2-(Chloroethyl)-2-methylbenzene, KF | 50–58 | 90 |

Table 2 : Biological Activity of Structural Analogs

| Compound | Target Activity (IC₅₀) | Notes |

|---|---|---|

| This compound | Not reported | Base for SAR |

| 2-Bromo-6-(1,1-difluoroethyl)pyridine | Antiviral: 2.5 µM | Enhanced solubility |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.